tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate
Description
Historical Evolution of Spirocyclic Amines in Drug Discovery
The use of spirocyclic amines in pharmaceuticals traces back to the mid-20th century with the approval of griseofulvin, an antifungal agent featuring a spirocyclic ketone motif. Early applications relied on natural product-derived scaffolds, but synthetic advances in the 1990s enabled systematic exploration of spirocycles. For instance, Yamoto’s 1990 synthesis of griseofulvin demonstrated the feasibility of constructing complex spiro frameworks through Diels-Alder reactions and photochemical isomerization.
By the 2000s, spirocyclic secondary amines gained prominence as soluble epoxide hydrolase (sEH) inhibitors, exemplified by trisubstituted ureas like rac-1a. These compounds showcased improved bioavailability and selectivity, though their therapeutic efficacy in hypertension models remained inconsistent. Concurrently, advances in rhodium-catalyzed hydroformylation facilitated the synthesis of spironolactone, a steroidal spirocyclic diuretic.
Recent decades have seen a surge in spirocycle utilization, driven by their ability to reduce conformational entropy and enhance binding specificity. A 2014 review highlighted over 20 spirocyclic drugs in clinical development, underscoring their versatility in targeting enzymes, receptors, and ion channels. The structural novelty of azaspiro[3.3]heptanes, characterized by fused bicyclic rings with nitrogen incorporation, has made them particularly valuable for central nervous system (CNS) targets requiring blood-brain barrier penetration.
Table 1: Milestones in Spirocyclic Drug Development
Role of 2-Azaspiro[3.3]heptane Derivatives in Bioisosteric Replacement Strategies
2-Azaspiro[3.3]heptane derivatives serve as privileged bioisosteres for piperidine and other saturated heterocycles, addressing limitations such as metabolic oxidation and conformational flexibility. The scaffold’s rigid bicyclic structure imposes defined spatial orientations on substituents, enhancing target engagement while reducing off-target interactions. For example, tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate replaces flexible amine motifs in protease inhibitors, leveraging its sp³-hybridized nitrogen to mimic transition-state geometries.
A 2023 study demonstrated that 1-azaspiro[3.3]heptane derivatives exhibit improved metabolic stability over piperidine analogues, with a 3.5-fold reduction in cytochrome P450-mediated clearance. This arises from the scaffold’s reduced surface area and shielded amine group, which minimize oxidative metabolism. Similarly, in monoacylglycerol lipase (MAGL) inhibitors, spirocyclic carbamates like compound 4f achieved nanomolar potency through interactions with Arg57 and His121 residues, unobtainable with linear analogues.
Table 2: Comparative Properties of Piperidine vs. 2-Azaspiro[3.3]heptane
| Property | Piperidine | 2-Azaspiro[3.3]heptane | Impact on Drug Design |
|---|---|---|---|
| Conformational Flexibility | High (puckering modes) | Low (rigid bicyclic) | Enhanced binding specificity |
| logP | 1.07 | 1.85 | Improved membrane permeability |
| Metabolic Susceptibility | High (CYP3A4) | Moderate | Extended half-life |
| Synthetic Accessibility | Straightforward | Moderate | Requires advanced catalysis |
The tert-butyl ester group in this compound further optimizes physicochemical properties by masking the carboxylic acid, enhancing oral bioavailability. This prodrug strategy, observed in spirapril’s ethyl ester design, allows for targeted hydrolysis in vivo, releasing the active carboxylate form. Molecular modeling studies suggest that the spirocycle’s 140° bond angles between the azetidine and cyclopropane rings create optimal vectors for substituent placement, enabling simultaneous interactions with hydrophobic pockets and catalytic residues.
In angiotensin-converting enzyme (ACE) inhibitors, spirocyclic motifs like those in spirapril confer resistance to proteolytic cleavage, a limitation of earlier peptidomimetics. Similarly, the methylamino substituent in this compound provides a secondary interaction site for hydrogen bonding, as evidenced by its application in kinase inhibitors targeting conserved ATP-binding regions.
Properties
IUPAC Name |
tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-9(6-12)13-4/h9,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBAIEJDOGSDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153429 | |
| Record name | 1,1-Dimethylethyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824024-00-1 | |
| Record name | 1,1-Dimethylethyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1824024-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes to tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
The synthesis of tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate universally requires the intermediate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Two scalable routes to this ketone intermediate have been documented (Figure 1).
Route A: Dieckmann Cyclization
This method begins with a bicyclic precursor featuring ester and ketone functionalities. Intramolecular cyclization under basic conditions (e.g., potassium tert-butoxide) induces ring closure, forming the spiro[3.3]heptane core. The reaction proceeds in tetrahydrofuran (THF) at −78°C, yielding the oxo intermediate in 65–72% isolated purity.
Route B: Ring-Closing Metathesis
An alternative approach employs a diene precursor subjected to Grubbs’ second-generation catalyst. The metathesis reaction forms the spirocyclic framework, followed by oxidation to install the ketone moiety. This route offers superior scalability, with reported yields exceeding 80% on multi-gram scales.
Table 1: Comparison of Synthetic Routes to tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
| Parameter | Route A (Dieckmann) | Route B (Metathesis) |
|---|---|---|
| Starting Material | Bicyclic ester-ketone | Diene derivative |
| Catalyst/Base | Potassium tert-butoxide | Grubbs’ catalyst |
| Solvent | THF | Dichloromethane |
| Temperature | −78°C | 40°C |
| Yield | 65–72% | 80–85% |
| Scalability | Moderate (≤100 g) | High (≥1 kg) |
Reductive Amination for Methylamino Group Installation
The ketone intermediate undergoes reductive amination to introduce the methylamino group. This one-pot reaction combines tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with methylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH3CN) as the reducing agent. The process is conducted in methanol at room temperature, achieving 60–75% yield.
Mechanistic Insights
The reaction proceeds via imine formation between the ketone and methylamine, followed by selective reduction of the C=N bond. The tert-butyl carboxylate group remains intact due to its steric and electronic stability under these conditions.
Optimization Strategies
Alternative Methods: Nucleophilic Substitution Approaches
An alternative pathway starts from tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (Figure 2).
Hydroxy-to-Leaving Group Conversion
The hydroxyl group is converted to a mesylate (methanesulfonyl chloride, triethylamine) or tosylate (p-toluenesulfonyl chloride) in dichloromethane at 0°C. This step achieves near-quantitative conversion, as confirmed by NMR.
Displacement with Methylamine
The mesylated intermediate reacts with excess methylamine (2.0 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 12 h. Despite steric hindrance from the spirocyclic framework, the substitution proceeds in 45–50% yield, with the remainder attributed to elimination byproducts.
Table 2: Nucleophilic Substitution vs. Reductive Amination
| Parameter | Substitution Route | Reductive Amination |
|---|---|---|
| Starting Material | Hydroxy derivative | Oxo derivative |
| Key Step | Mesylation + displacement | Imine formation + reduction |
| Yield | 45–50% | 60–75% |
| Byproducts | Elimination products | None significant |
| Scalability | Limited by DMSO use | High |
Optimization and Scalability Considerations
Hydrogenation for Deprotection
In cases where the methylamino group is protected (e.g., as a benzylamine), hydrogenolysis with palladium on carbon (10% Pd/C) under 5 bar H2 in methanol efficiently removes the protecting group. This method, adapted from related spirocyclic syntheses, achieves >95% conversion.
Large-Scale Production
Route B (metathesis) combined with reductive amination is preferred for industrial-scale synthesis. Key factors include:
- Catalyst Recycling : Grubbs’ catalyst recovery via filtration reduces costs.
- Continuous Flow Systems : Reductive amination in flow reactors minimizes batch variability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be used to remove oxygen or introduce hydrogen into the molecule.
Substitution: This compound can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
tert-Butyl 6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate
tert-Butyl (R)-6-((R)-tert-butylsulfinyl)-5-(thiophen-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate
- Structure : Contains a thiophene ring and sulfinyl group, enhancing stereochemical complexity.
- Properties : Melting point = 112–114°C ; [α]²⁰D = +44.0 (MeOH). HRMS: m/z 431.1569 [M+H]+ .
- Synthesis : Uses LiAlH₄ and tosyl chloride for sulfinyl group introduction .
Comparative Analysis
Structural Modifications and Physicochemical Properties
- Impact of Substituents: Methylamino vs. Amino: Methylation increases lipophilicity (LogP: ~1.5 vs. 1.3) and may enhance membrane permeability . Aromatic vs. Aliphatic Groups: Thiophene and pyridyl derivatives exhibit higher melting points due to π-π interactions .
Biological Activity
tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1824024-00-1) is a compound with potential biological activity due to its unique spirocyclic structure and the presence of the methylamino group. This article explores its synthesis, biological properties, mechanisms of action, and applications in research.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Structure : The compound features a spirocyclic framework that contributes to its biological interactions, particularly in enzyme binding and receptor activity.
Synthesis
The synthesis of this compound typically involves the reaction of a spirocyclic ketone with a methylamine derivative. Common reaction conditions include:
- Base : Potassium carbonate
- Solvent : Dimethyl sulfoxide (DMSO)
- Temperature : Elevated temperatures for optimal yield
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in various biochemical pathways. It may act as an enzyme inhibitor or modulator, impacting metabolic processes.
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound exhibit:
- Antimicrobial Activity : Potential effectiveness against bacterial strains.
- Cytotoxic Effects : In vitro studies suggest cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against specific bacteria |
| Cytotoxic | Inhibits growth of cancer cells |
| Enzyme Inhibition | Modulates enzyme activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related spirocyclic compounds, revealing significant inhibition of bacterial growth in vitro, suggesting that this compound could have similar properties.
- Cytotoxicity Testing : In a series of experiments, the compound was tested against various cancer cell lines, showing promising results in reducing cell viability, which warrants further investigation into its potential as an anticancer therapeutic agent.
Research Applications
The compound's unique structure makes it valuable for various research applications:
- Chemical Biology : Used as a building block for synthesizing more complex molecules.
- Drug Development : Investigated for potential therapeutic applications in treating infections and cancer.
Comparison with Similar Compounds
When compared to other azaspiro compounds, this compound stands out due to its methylamino group, enhancing its biological interactions.
| Compound Name | Structure Feature | Potential Activity |
|---|---|---|
| tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane | Lacks methylamino group | Limited biological activity |
| tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane | Hydroxymethyl instead of methylamino | Different interaction profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
